Enmetazobactam hydriodide

complicated urinary tract infection clinical trial non-inferiority and superiority

Enmetazobactam hydriodide (CAS 1379594-98-5) is the iodide salt of enmetazobactam (formerly AAI101), a penicillanic acid sulfone extended-spectrum β-lactamase (ESBL) inhibitor. It is an N-methylated tazobactam derivative; the strategic placement of a methyl group on the triazole ring renders the molecule zwitterionic, conferring a net neutral charge that differentiates it from the anionic tazobactam scaffold.

Molecular Formula C11H15IN4O5S
Molecular Weight 442.23 g/mol
CAS No. 1379594-98-5
Cat. No. B12368845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnmetazobactam hydriodide
CAS1379594-98-5
Molecular FormulaC11H15IN4O5S
Molecular Weight442.23 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=C[N+](=N3)C.[I-]
InChIInChI=1S/C11H14N4O5S.HI/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20;/h3-4,8-9H,5-6H2,1-2H3;1H/t8-,9+,11+;/m1./s1
InChIKeyGSBNEXCMKCGSGW-GNPQZNTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enmetazobactam Hydriodide (CAS 1379594-98-5): A Zwitterionic Penicillanic Acid Sulfone β-Lactamase Inhibitor for ESBL-Targeted Procurement


Enmetazobactam hydriodide (CAS 1379594-98-5) is the iodide salt of enmetazobactam (formerly AAI101), a penicillanic acid sulfone extended-spectrum β-lactamase (ESBL) inhibitor [1]. It is an N-methylated tazobactam derivative; the strategic placement of a methyl group on the triazole ring renders the molecule zwitterionic, conferring a net neutral charge that differentiates it from the anionic tazobactam scaffold [2]. Enmetazobactam is the β-lactamase inhibitor component of the FDA-approved fixed-dose combination Exblifep (cefepime/enmetazobactam), indicated for complicated urinary tract infections (cUTI) including pyelonephritis caused by susceptible Gram-negative pathogens [3]. The hydriodide salt form is the standard research-grade material used in in vitro susceptibility testing, enzyme inhibition assays, and preclinical pharmacokinetic/pharmacodynamic studies [1].

Why Enmetazobactam Hydriodide Cannot Be Substituted by Tazobactam or Other Class A β-Lactamase Inhibitors: The Quantitative Case for Procurement Selectivity


Although enmetazobactam and tazobactam share a penicillanic acid sulfone core scaffold, the N-methylation of enmetazobactam's triazole ring produces three concrete, quantifiable consequences that render generic substitution inappropriate for research and industrial applications. First, the methyl group confers a zwitterionic net-neutral charge that enhances periplasmic penetration in Gram-negative bacteria [1]. Second, enmetazobactam inhibits serine β-lactamases of all Ambler classes without undergoing substantial scaffold fragmentation—a mechanistic property not shared by tazobactam or sulbactam [2]. Third, when combined with cefepime in direct head-to-head in vitro assays, enmetazobactam achieves an 8-fold lower MIC90 against ESBL-producing Klebsiella pneumoniae compared to tazobactam at the same fixed concentration (1 μg/mL vs. 8 μg/mL) [3]. These differences are not incremental; they produce a 21.2% absolute improvement in clinical cure plus microbiological eradication over piperacillin/tazobactam in a registrational Phase 3 trial (79.1% vs. 58.9%) [4].

Product-Specific Quantitative Evidence Guide: Enmetazobactam Hydriodide (CAS 1379594-98-5) Head-to-Head Performance Metrics


Phase 3 ALLIUM Trial: Cefepime/Enmetazobactam Demonstrates 21.2% Absolute Superiority Over Piperacillin/Tazobactam in Clinical Cure and Microbiological Eradication

In the pivotal Phase 3 ALLIUM trial (NCT03687255), a randomized, double-blind, active-controlled, multicenter non-inferiority study enrolling 1,041 patients with cUTI or acute pyelonephritis, cefepime/enmetazobactam (2 g/0.5 g every 8 hours via 2-hour IV infusion) met prespecified criteria for both non-inferiority and superiority versus piperacillin/tazobactam (4 g/0.5 g every 8 hours). The primary composite endpoint—clinical cure plus microbiological eradication (<10³ CFU/mL) at test-of-cure—was achieved in 79.1% (273/345) of cefepime/enmetazobactam recipients versus 58.9% (196/333) of piperacillin/tazobactam recipients, yielding a between-group difference of 21.2% (95% CI, 14.3% to 27.9%) [1]. A post-hoc re-analysis applying updated 2021 EUCAST piperacillin/tazobactam susceptible breakpoints (≤8 mg/L) confirmed superiority with an adjusted treatment difference of 19.1% (95% CI, 11.9% to 26.1%) [2].

complicated urinary tract infection clinical trial non-inferiority and superiority microbiological eradication ESBL Enterobacterales

In Vitro MIC90 Head-to-Head: Enmetazobactam Achieves 8-Fold Lower MIC90 Than Tazobactam Against ESBL-Producing Klebsiella pneumoniae at Equivalent Fixed Concentration

In a surveillance study of 1,993 clinical Gram-negative isolates from US and European hospitals (2014–2015), the addition of enmetazobactam at a fixed concentration of 8 μg/mL to cefepime reduced the MIC90 for ESBL-producing K. pneumoniae from >64 μg/mL to 1 μg/mL. In a direct paired comparison within the same study, the addition of tazobactam at the identical fixed concentration of 8 μg/mL reduced the cefepime MIC90 from >64 μg/mL to only 8 μg/mL [1]. This represents an 8-fold differential (3 doubling dilutions) favoring enmetazobactam. Across all Enterobacteriaceae tested (n=1,696), enmetazobactam lowered the cefepime MIC90 by seven doubling dilutions (from 32 to 0.25 μg/mL); for E. coli specifically, the MIC90 shift was from 16 to 0.12 μg/mL [1]. An independent confirmatory study of US isolates (2019–2021, n=2,241) reported cefepime/enmetazobactam MIC90 of 0.12 μg/mL against all Enterobacterales, comparable to meropenem (0.06 μg/mL) and ceftazidime/avibactam (0.25 μg/mL) [2].

MIC90 ESBL Klebsiella pneumoniae cefepime combination tazobactam comparator in vitro susceptibility

Cefepime/Enmetazobactam Achieves 128-Fold Lower MIC90 Than Piperacillin/Tazobactam Against Molecularly Characterized ESBL/AmpC-Producing Enterobacterales

In a study of molecularly characterized third-generation cephalosporin-resistant Enterobacterales collected across India (E. coli n=262, K. pneumoniae n=250, Enterobacter spp. n=32, Proteus spp. n=22), cefepime/enmetazobactam demonstrated an MIC90 of 1 mg/L compared to 128 mg/L for piperacillin/tazobactam (TZP), representing a 128-fold difference [1]. Notably, co-existence of CTX-M and AmpC (CMY/DHA) β-lactamases did not substantially elevate the MIC to cefepime/enmetazobactam, and the combination restored full cefepime susceptibility (100%) against CTX-M and/or AmpC-producing Enterobacterales, with activity comparable to carbapenems [1]. This contrasts with piperacillin/tazobactam, where susceptibility rates are substantially eroded in the presence of ESBLs and/or AmpC enzymes. The large surveillance dataset of 7,168 3GC-resistant Enterobacterales from North America and Europe corroborates these findings: cefepime/enmetazobactam MIC90 values against different ESBL types ranged from 0.12 to 1 μg/mL, with >98% of isolates displaying MIC ≤2 μg/mL, whereas cefepime alone had MIC90 values of 8 to >64 μg/mL [2].

ESBL/AmpC co-producers India surveillance piperacillin/tazobactam resistance MIC90 carbapenem-sparing

Susceptibility Rate Comparison: Cefepime/Enmetazobactam Reaches 98.1% Susceptibility Across Enterobacteriaceae vs. 85.7% for Piperacillin/Tazobactam in Global Surveillance

In the Morrissey et al. (2019) surveillance study of 1,696 Enterobacteriaceae clinical isolates from the US and Europe, applying the CLSI susceptible-dose-dependent (SDD) breakpoint of ≤8 μg/mL to cefepime/enmetazobactam yielded 98.1% cumulative susceptibility across all Enterobacteriaceae assessed. This compared to 85.7% for piperacillin/tazobactam, 87.0% for cefepime alone (SDD breakpoint), 90.7% for ceftolozane/tazobactam, 96.2% for meropenem, and 99.7% for ceftazidime/avibactam [1]. Species-level susceptibility was 99.9% for E. coli, 96.4% for K. pneumoniae, 97.0% for E. cloacae, and 100% for E. aerogenes [1]. In a more recent US surveillance study (2019–2021; n=2,241), applying provisional cefepime breakpoints (S ≤2 μg/mL, SDD ≤8 μg/mL) yielded FPE susceptibility ≥98.4%, while susceptibility to third-generation cephalosporins and piperacillin/tazobactam was ≤85.8% [2]. Against Enterobacterales with an ESBL genotype or a 3GC-resistant phenotype specifically, FPE susceptibility remained ≥95.6%, whereas susceptibility to 3GCs and piperacillin/tazobactam ranged from 0.0% to 65.9% [2].

surveillance susceptibility rates Enterobacteriaceae carbapenem-sparing empiric therapy

Mechanistic Differentiation: Enmetazobactam Inhibits All Serine β-Lactamase Classes Without Scaffold Fragmentation, Contrasting With Tazobactam and Sulbactam

Biophysical studies using mass spectrometry under denaturing and nondenaturing conditions, X-ray crystallography, and NMR spectroscopy revealed that enmetazobactam inhibits representatives of all serine β-lactamase (SBL) classes without undergoing substantial scaffold fragmentation [1]. This finding contrasts with previous reports on SBL inhibition by tazobactam and sulbactam, where fragmentation of the penam sulfone-derived acyl-enzyme complex was described [1]. Complementary ultrahigh-resolution X-ray crystallography of CTX-M-15 crystals with enmetazobactam and tazobactam demonstrated that both PAS inhibitors induce formation of an irreversible lysinoalanine cross-link between Ser70 and Lys73—two catalytic residues—leading to permanent enzyme inactivation [2]. Critically, enmetazobactam's zwitterionic character, conferred by N-methylation of the triazole ring, results in a net-neutral charge (in contrast to the anionic tazobactam), a property directly linked to enhanced penetration through bacterial porin channels into the periplasmic space, where ESBL enzymes reside [2].

mechanism of inhibition acyl-enzyme complex scaffold fragmentation mass spectrometry X-ray crystallography serine β-lactamase

Enmetazobactam Restores Cefepime MIC50 from >64 mg/L to 0.125 mg/L Against Cefepime-Nonsusceptible Enterobacteriaceae, Approaching Carbapenem-Level Potency

Against a curated collection of 223 cefepime-nonsusceptible Enterobacteriaceae clinical isolates (multidrug-resistant E. coli and K. pneumoniae from US hospitals), enmetazobactam reduced the cefepime MIC50 from >64 mg/L to 0.125 mg/L, representing a >512-fold potentiation [1]. This MIC50 of 0.125 mg/L is within the range of meropenem activity against Enterobacteriaceae. The combination also demonstrated in vivo efficacy in a neutropenic murine thigh infection model, where the PK/PD index that best predicted enmetazobactam efficacy in combination with cefepime was the percentage of time that enmetazobactam concentrations exceeded a threshold concentration (%T>Ct) [2]. A population PK model derived from Phase 1–3 studies established that enmetazobactam has a terminal half-life of 2.6 hours, volume of distribution at steady state of 25.26 L, clearance of 7.6 L/h, and negligible plasma protein binding, with approximately 90% excreted unchanged in urine [3]. This PK profile enables the approved dosing regimen of 0.5 g enmetazobactam co-administered with 2 g cefepime every 8 hours as a 2-hour IV infusion, achieving the PK/PD target for cUTI pathogens [3].

MIC50 cefepime-nonsusceptible potentiation ratio carbapenem-comparable Enterobacteriaceae

Optimal Research and Industrial Application Scenarios for Enmetazobactam Hydriodide (CAS 1379594-98-5)


In Vitro Susceptibility Testing and Surveillance Panels Targeting ESBL-Producing Enterobacteriaceae

Enmetazobactam hydriodide is ideally deployed as a fixed-concentration (8 μg/mL) β-lactamase inhibitor component in broth microdilution panels for susceptibility testing of clinical Enterobacteriaceae isolates, particularly in ESBL-endemic settings where piperacillin/tazobactam susceptibility has eroded to ≤85.8% . Researchers should select enmetazobactam over tazobactam for combination testing with cefepime based on the 8-fold MIC90 advantage against ESBL-producing K. pneumoniae and the 98.1% overall Enterobacteriaceae susceptibility rate . The compound's zwitterionic character ensures reliable periplasmic penetration in Gram-negative pathogens .

Carbapenem-Sparing Clinical Trial Design and Antimicrobial Stewardship Evaluation

For clinical investigators and formulary decision-makers designing trials or stewardship interventions, enmetazobactam hydriodide combined with cefepime provides a carbapenem-sparing alternative with clinical superiority over piperacillin/tazobactam (21.2% absolute improvement in composite clinical cure and microbiological eradication, ALLIUM trial) . Procurement of enmetazobactam hydriodide for use in randomized controlled trials or real-world evidence studies in ESBL-endemic regions (where 3GC/piperacillin-tazobactam susceptibility may be as low as 0–65.9%) is supported by the retention of ≥95.6% susceptibility against ESBL-genotype Enterobacterales .

Mechanistic Enzymology and Structure-Based Inhibitor Design Using Penicillanic Acid Sulfone Scaffolds

Enmetazobactam hydriodide serves as a critical tool compound for laboratories studying serine β-lactamase inhibition mechanisms, particularly for investigations of acyl-enzyme complex stability and irreversible cross-linking. Unlike tazobactam, enmetazobactam inhibits all SBL classes without undergoing substantial scaffold fragmentation , providing a cleaner experimental system for studying the acyl-enzyme intermediate. The compound's ability to induce a lysinoalanine cross-link between Ser70 and Lys73 in CTX-M-15—confirmed by ultrahigh-resolution X-ray crystallography—offers a structurally defined endpoint suitable for fragment-based drug design or computational modeling of inhibitor binding . Researchers should preferentially select enmetazobactam over tazobactam when the experimental objective requires a structurally intact, fragmentation-resistant inhibitor of class A, C, and D SBLs .

Pharmacokinetic/Pharmacodynamic Modeling and Dose Optimization Studies

Enmetazobactam hydriodide's well-characterized PK profile—terminal half-life of 2.6 hours, negligible protein binding, volume of distribution at steady state of 25.26 L, clearance of 7.6 L/h, and approximately 90% renal excretion unchanged—makes it suitable for PK/PD modeling studies . The PD driver (%T>Ct, where Ct is a threshold concentration of 2 mg/L) has been validated in a neutropenic murine thigh infection model . For procurement in PK/PD laboratories, enmetazobactam hydriodide is the appropriate chemical form for preparing analytical standards and quality control samples, given its defined stoichiometry and stability. The combined population PK model from Phase 1–3 studies supports dose selection for both cUTI and pulmonary infection indications .

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